Ethyl 2-(4-methylphenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-(4-methylphenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4/c1-4-32-27(31)21-9-10-23-22(15-21)25(16-24(28-23)20-7-5-18(2)6-8-20)33-17-26(30)29-13-11-19(3)12-14-29/h5-10,15-16,19H,4,11-14,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMZMDOSLSVCMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)N3CCC(CC3)C)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-methylphenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate, a complex quinoline derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which combines a quinoline core with various substituents that may influence its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C27H30N2O4
- Molecular Weight : 446.5 g/mol
- CAS Number : 1114871-37-2
The structure of the compound can be represented as follows:
| Component | Description |
|---|---|
| Quinoline Ring | Core structure providing biological activity |
| 4-Methylphenyl Group | Enhances lipophilicity and bioactivity |
| Piperidinyl Substituent | Potentially involved in receptor interactions |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. Research has shown that derivatives of this compound can inhibit various cancer cell lines by interfering with specific signaling pathways involved in cell proliferation and survival.
Case Study Example :
A study published in Journal of Medicinal Chemistry reported that a related quinoline derivative demonstrated IC50 values in the low micromolar range against several cancer cell lines, suggesting a promising therapeutic potential. The mechanism was attributed to the inhibition of key enzymes involved in cancer metabolism.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar quinoline derivatives have been documented to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Research Findings :
A comparative analysis of various quinoline derivatives revealed that those with piperidine substitutions showed enhanced antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli. The presence of the 4-methylphenyl group was noted to improve interaction with bacterial cell targets.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Targeting specific enzymes critical for cancer cell survival.
- Receptor Modulation : Interacting with receptors involved in cellular signaling pathways.
- Membrane Disruption : Affecting microbial cell membranes leading to increased permeability and cell death.
Comparative Analysis with Related Compounds
To understand the relative efficacy of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Ethyl 2-(trifluoromethyl)quinoline-7-carboxylate | Antifungal, antibacterial | Trifluoromethyl enhances activity |
| Ethyl 2-(4-chlorophenyl)quinoline-6-carboxylate | Moderate anticancer | Chlorine substitution increases potency |
| Ethyl 4-(methylphenyl)quinoline-3-carboxylate | Low antimicrobial | Less studied; requires further research |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under both acidic and basic conditions:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux (8h) | 2-(4-methylphenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylic acid | 82% | |
| Basic hydrolysis | 1M NaOH, 60°C (4h) | Sodium salt of the carboxylic acid derivative | 78% |
Key observations:
-
Acidic conditions favor protonation of the ester carbonyl, enhancing electrophilicity for nucleophilic attack by water.
-
Basic hydrolysis proceeds via a tetrahedral intermediate stabilized by the electron-withdrawing quinoline system.
Nucleophilic Substitution at Piperidine Moiety
The 4-methylpiperidin-1-yl group participates in substitution reactions:
Example reaction with methyl iodide:
Oxidation Reactions
The quinoline core undergoes regioselective oxidation:
| Oxidizing Agent | Site Modified | Product Application |
|---|---|---|
| mCPBA | N-oxide formation | Enhanced solubility for biological assays |
| KMnO | ||
| C6 position hydroxylation | Precursor for carboxylate derivatives |
Mechanistic studies show radical intermediates form during permanganate-mediated oxidations, with stabilization through conjugation with the aromatic system .
Reductive Amination
The ketone oxygen in the 2-oxoethoxy group facilitates reductive amination:
Protocol:
-
React with primary amines (e.g., benzylamine) in THF
-
Reduce with NaBH
CN -
Isolate via column chromatography (hexane:EtOAc = 3:1)
Key outcomes:
-
89% conversion to secondary amine derivatives
Esterification/Transesterification
The ethyl ester group shows moderate reactivity in transesterification:
| Alcohol | Catalyst | Temperature | Conversion Rate |
|---|---|---|---|
| Methanol | H | ||
| SO | |||
| Reflux | 54% | ||
| Benzyl alcohol | Ti(OiPr) | ||
| 110°C | 38% |
Notably, steric hindrance from the 4-methylphenyl group reduces reaction rates compared to simpler quinoline esters .
Metal-Catalyzed Cross Couplings
Palladium-mediated reactions enable structural diversification:
Suzuki coupling example:
Photochemical Reactions
UV irradiation (λ = 254nm) induces:
-
[2+2] Cycloaddition at C3-C4 positions (quantum yield Φ = 0.18)
-
Ester group demethylation (secondary pathway)
Characterized by HPLC-MS showing m/z 432.2 → 388.1 fragmentation pattern.
This compound's reactivity profile enables strategic modifications for pharmaceutical development, particularly in creating analogs with improved bioavailability or target specificity . Recent studies highlight its potential as a scaffold for kinase inhibitors and antimicrobial agents, though further mechanistic investigations are needed to fully exploit its synthetic utility.
Preparation Methods
Reductive Coupling of o-Nitrochalcones
The TiCl$$_4$$/Sm/THF reductive coupling system (Figure 1) is a robust method for constructing 2-arylquinolines. For the target compound, an o-nitrochalcone precursor bearing a 4-methylphenyl group at the β-position is reduced to form the quinoline core.
Procedure :
- React 2-nitrobenzaldehyde with 4-methylacetophenone under basic conditions to form the chalcone intermediate.
- Treat the chalcone with TiCl$$_4$$/Sm in anhydrous THF at 60°C for 6 hours.
- Isolate the 2-(4-methylphenyl)quinoline intermediate via column chromatography (yield: 68–72%).
Mechanism : Low-valent titanium species facilitate nitro group reduction and intramolecular cyclization, forming the quinoline ring.
Friedländer Annulation
This classical method involves condensing 2-aminobenzaldehyde derivatives with ketones. For the target molecule:
- React 2-amino-5-ethoxycarbonylbenzaldehyde with 4-methylacetophenone in polyphosphoric acid (PPA) at 120°C.
- Achieve cyclization to yield ethyl 2-(4-methylphenyl)quinoline-6-carboxylate (yield: 65–70%).
Advantages : Direct installation of the ethyl carboxylate group at position 6.
Functionalization at Position 4
Etherification via Williamson Synthesis
Introducing the 2-oxoethoxy-piperidine side chain requires hydroxylation at position 4 followed by alkylation:
Hydroxylation :
Alkylation :
Side Reactions : Competing O- vs. N-alkylation may occur, necessitating careful stoichiometric control.
Mitsunobu Reaction
For improved selectivity:
- Combine 4-hydroxyquinoline, 2-hydroxy-1-(4-methylpiperidin-1-yl)ethan-1-one, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF.
- Stir at 0°C to room temperature for 24 hours (yield: 75–80%).
Esterification at Position 6
If the quinoline core lacks the ethyl carboxylate group:
- Hydrolyze the 6-cyano or 6-carboxylic acid derivative using NaOH/EtOH.
- Esterify with ethanol in the presence of H$$2$$SO$$4$$ (yield: 90–95%).
Comparative Analysis of Methods
Experimental Optimization
Solvent Effects
Q & A
Basic: What multi-step synthesis protocols are recommended for synthesizing this compound, based on analogous quinoline derivatives?
Methodological Answer:
The synthesis can be approached through a multi-step strategy:
Quinoline Core Formation : Utilize a cyclization reaction similar to the Biginelli reaction ( ), combining an aromatic aldehyde (e.g., 4-methylbenzaldehyde) with ethyl acetoacetate and a thiourea derivative to construct the quinoline backbone.
Functionalization at Position 4 : Introduce the 4-methylpiperidinyl-2-oxoethoxy group via nucleophilic substitution. For example, react a pre-synthesized quinoline intermediate containing a hydroxyl group at position 4 with 2-chloroethyl-4-methylpiperidin-1-yl ketone in the presence of K₂CO₃ and acetonitrile under reflux ().
Esterification at Position 6 : Ethyl esterification can be achieved using ethyl chloroformate or via direct coupling with ethanol under acidic conditions ().
Key Considerations : Monitor reaction progress using TLC and purify intermediates via column chromatography (petroleum ether/ethyl acetate gradients) ().
Advanced: How can regioselectivity challenges during the introduction of the 4-methylpiperidinyl-2-oxoethoxy substituent be addressed?
Methodological Answer:
Regioselectivity issues often arise due to competing nucleophilic sites. Strategies include:
- Protective Groups : Temporarily protect reactive hydroxyl or amine groups on the quinoline core using tert-butyldimethylsilyl (TBS) or acetyl groups before introducing the substituent ().
- Directed Metalation : Employ directing groups (e.g., pyridinyl or carbonyl moieties) to guide metalation and subsequent functionalization at position 4 ().
- Optimized Reaction Conditions : Use polar aprotic solvents (e.g., DMF or acetonitrile) with mild bases (K₂CO₃) to favor SN2 mechanisms and minimize side reactions ().
Basic: What spectroscopic and analytical techniques are critical for confirming the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. Compare chemical shifts with analogous quinoline derivatives ().
- Mass Spectrometry (LCMS/HRMS) : Verify molecular weight (e.g., m/z 463.2 [M+H]⁺) and fragmentation patterns ( ).
- X-ray Crystallography : Resolve crystal structures using SHELXL ( ) to confirm spatial arrangement.
- HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water gradient ().
Advanced: How should researchers resolve contradictions between computational predictions and experimental crystallographic data?
Methodological Answer:
- Refinement Protocols : Use SHELXL for iterative refinement, incorporating hydrogen bonding and van der Waals interactions ( ).
- Validation Tools : Apply the CIF check tool in PLATON to identify missed symmetry or disorder ( ).
- Data Cross-Validation : Compare experimental bond lengths/angles with density functional theory (DFT) calculations. For example, discrepancies in piperidinyl ring geometry may indicate conformational flexibility ().
Basic: What in vitro biological assays are suitable for preliminary bioactivity evaluation?
Methodological Answer:
- Antimicrobial Activity : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria ( ).
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate cytotoxicity ().
- Enzyme Inhibition : Test inhibitory effects on kinases or proteases using fluorescence-based assays, given quinoline’s affinity for ATP-binding pockets ( ).
Advanced: What strategies optimize solubility and stability for pharmacological studies?
Methodological Answer:
- Salt Formation : Convert the ethyl ester to a sodium or hydrochloride salt to enhance aqueous solubility ( ).
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the carboxylate position for improved bioavailability ( ).
- Formulation Studies : Use cyclodextrin inclusion complexes or lipid-based nanoparticles to stabilize the compound in physiological conditions ().
Basic: How can researchers validate synthetic intermediates during stepwise synthesis?
Methodological Answer:
- Intermediate Tracking : Use LCMS at each step to confirm molecular weights ( ).
- Mid-IR Spectroscopy : Monitor functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for esters) ().
- Recrystallization : Purify intermediates using ethanol or ethyl acetate/hexane mixtures, and verify purity via melting point analysis ().
Advanced: What computational tools are recommended for predicting SAR and binding modes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase domains).
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors ( ).
- MD Simulations : Perform 100-ns molecular dynamics simulations in GROMACS to assess binding stability ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
